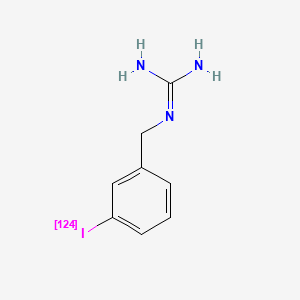
Iobenguane i-124
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, this compound is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.
Análisis De Reacciones Químicas
Production Reactions of ¹²⁴I Precursor
¹²⁴I is primarily produced via proton or deuteron irradiation of enriched tellurium targets. Key nuclear reactions include:
Table 1: Nuclear Reactions for ¹²⁴I Production
-
Dominant Method : The ¹²⁴Te(p,n)¹²⁴I reaction is favored due to compatibility with low-energy cyclotrons (12–14 MeV) and manageable impurities .
-
Impurity Control : Post-irradiation decay (e.g., overnight storage) reduces ¹²³I (t₁/₂ = 13.2 h) contamination, while ¹²⁵I (t₁/₂ = 59.4 days) remains a long-term concern .
Key Steps:
-
Precursor Preparation :
-
Radiolabeling Reaction :
Purification and Quality Control
Crude ¹²⁴I-MIBG is purified using reversed-phase HPLC:
-
Column : LiChroCART 250-4 (C18)
-
Eluent : NaH₂PO₄ (1.38 g/L) and acetonitrile (9:1 v/v)
-
Retention Time : 13 minutes for ¹²⁴I-MIBG, separated from unreacted iodide and byproducts .
-
Final Formulation : Phosphate-buffered saline (PBS) with radiochemical purity >95% .
Stability and Degradation Pathways
¹²⁴I-MIBG degrades under specific conditions:
Table 2: Degradation Products of MIBG
-
Photolysis : UV exposure cleaves the C–I bond, forming hydroxy derivatives .
-
Thermal Stability : Solid MIBG hemisulfate is stable at room temperature (>97% purity after 42 hours) .
Impurities and Contaminants
Common impurities arise from:
Propiedades
Número CAS |
119159-02-3 |
|---|---|
Fórmula molecular |
C8H10IN3 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
2-[(3-(124I)iodanylphenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3 |
Clave InChI |
PDWUPXJEEYOOTR-JMWSGNKWSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
SMILES isomérico |
C1=CC(=CC(=C1)[124I])CN=C(N)N |
SMILES canónico |
C1=CC(=CC(=C1)I)CN=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















